molecular formula C23H19N3O2S B15150478 2-(benzylsulfanyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

2-(benzylsulfanyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Cat. No.: B15150478
M. Wt: 401.5 g/mol
InChI Key: VPQBRDNQCHZTSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylsulfanyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide typically involves multiple stepsThe reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like bromine or nitric acid for halogenation and nitration reactions, respectively.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The oxadiazole ring is known to interact with biological molecules, potentially disrupting their normal function and leading to desired biological outcomes .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and have similar chemical properties.

    Benzylsulfanyl derivatives:

Uniqueness

2-(benzylsulfanyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is unique due to the combination of the oxadiazole ring and benzylsulfanyl group, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C23H19N3O2S

Molecular Weight

401.5 g/mol

IUPAC Name

2-benzylsulfanyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C23H19N3O2S/c27-21(16-29-15-17-8-3-1-4-9-17)24-20-13-7-12-19(14-20)23-26-25-22(28-23)18-10-5-2-6-11-18/h1-14H,15-16H2,(H,24,27)

InChI Key

VPQBRDNQCHZTSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.